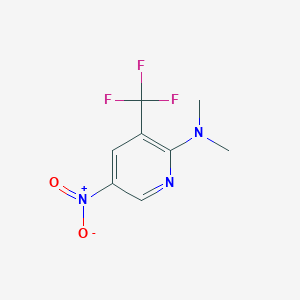

N,N-dimethyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine

Overview

Description

Scientific Research Applications

Synthesis and Chemical Properties

- N,N-dimethyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine has been studied in the context of synthesizing highly functionalized pyrazolo[3,4-b]pyridines, where it acts as a precursor. This involves one-pot operations creating multiple bonds and forming six-membered rings, indicating its utility in complex chemical synthesis (Gunasekaran, Prasanna, & Perumal, 2014).

- It's been used in light-promoted N,N-dimethylation reactions catalyzed by Pd/TiO2 at room temperature. This process highlights its role in generating a range of N,N-dimethyl amines, showcasing its versatility in chemical transformations (Zhang, Zhang, Deng, & Shi, 2015).

Applications in Organic Chemistry

- In organic chemistry, it has been involved in the formation of aminals via Pummerer rearrangement, a unique reaction pathway demonstrating its reactivity and potential for creating novel organic compounds (Rakhit, Georges, & Bagli, 1979).

- Its reactivity in 1,3-dipolar cycloaddition reactions has been explored, particularly for the synthesis of tetrazolinones and substituted amines. This underscores its significance in synthesizing heterocyclic compounds, a crucial aspect in medicinal chemistry (Holt & Fiksdahl, 2007).

Catalysis and Complex Formation

- Studies have included its use in ruthenium nitrosyl complexes, highlighting its role in forming nitrogen-rich ligands. Such complexes are significant in photorelease and scavenging of nitric oxide, indicating potential biomedical applications (Giri, Kumbhakar, Selvan, Muley, & Maji, 2020).

Other Notable Uses

- It has been part of synthesis studies focusing on Schiff bases derived from 2-aminopyridine, indicating its utility in the synthesis of compounds with potential biological activity (Dueke-Eze, Fasina, & Idika, 2011).

- The compound has also been used in the synthesis of fluorinated ortho-linked polyamides, demonstrating its application in the development of novel polymeric materials with specific properties like low refractive indices and high thermal stability (Shockravi, Javadi, & Abouzari‐Lotf, 2011).

Future Directions

Trifluoromethylpyridines and their derivatives have been used in the agrochemical and pharmaceutical industries. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name |

N,N-dimethyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3O2/c1-13(2)7-6(8(9,10)11)3-5(4-12-7)14(15)16/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDOYGOANMFTGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=N1)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601324837 | |

| Record name | N,N-dimethyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601324837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727524 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N,N-dimethyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine | |

CAS RN |

813425-49-9 | |

| Record name | N,N-dimethyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601324837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-5-((4-methylpiperidin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2356830.png)

![N-methyl-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2356831.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-fluorophenyl)acetamide](/img/structure/B2356836.png)

![[(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] 2,6-difluorobenzoate](/img/structure/B2356839.png)

![N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2356841.png)

![2-(3-nitrophenyl)-2-oxoethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B2356842.png)